Product packaging for Indolizino[2,3-g]quinoline-5,12-dione(Cat. No.:CAS No. 915032-96-1)

Indolizino[2,3-g]quinoline-5,12-dione

Cat. No.: B11866162
CAS No.: 915032-96-1
M. Wt: 248.24 g/mol
InChI Key: ZPLLBZMQIBHKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolizino[2,3-g]quinoline-5,12-dione (CAS 915032-96-1) is a promising chemical scaffold in anticancer research. It functions as a catalytic inhibitor of DNA Topoisomerase I (Top1), a validated molecular target for oncology drug discovery . Unlike classical Top1 "poisons" such as camptothecin, this derivative inhibits the formation of Top1-DNA cleavage complexes, preventing the enzyme's activity without trapping it on DNA . Studies on 6-substituted derivatives have shown that compounds with an alkylamino terminus at the C-6 side chain exhibit significantly enhanced Top1 inhibitory activity and potent, nanomolar-range cytotoxicity against human cancer cell lines, including leukemia (HL-60) and lung carcinoma (A549) cells . Furthermore, select derivatives in this chemical class have demonstrated exceptional antibacterial activity against clinical methicillin-resistant Staphylococcus aureus (MRSA) strains, with potency far exceeding that of vancomycin, highlighting its potential as a versatile scaffold for anti-infective research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8N2O2 B11866162 Indolizino[2,3-g]quinoline-5,12-dione CAS No. 915032-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

915032-96-1

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

indolizino[2,3-g]quinoline-5,12-dione

InChI

InChI=1S/C15H8N2O2/c18-14-10-5-3-6-16-12(10)15(19)13-11(14)8-9-4-1-2-7-17(9)13/h1-8H

InChI Key

ZPLLBZMQIBHKET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(N2C=C1)C(=O)C4=C(C3=O)C=CC=N4

Origin of Product

United States

Synthetic Methodologies for Indolizino 2,3 G Quinoline 5,12 Dione and Its Derivatives

Classical and Contemporary Synthetic Routes to the Indolizino[2,3-g]quinoline-5,12-dione Core Scaffold

The synthesis of the this compound core is primarily achieved through a convergent strategy that builds the indolizine (B1195054) portion onto a pre-existing quinoline-dione framework. This approach is valued for its efficiency in rapidly assembling the complex polycyclic structure.

Condensation Reactions Involving Quinoline-5,8-dione Precursors

A cornerstone in the synthesis of this scaffold is the use of quinoline-5,8-dione derivatives. These compounds serve as electrophilic platforms, amenable to nucleophilic attack and subsequent cyclization reactions to form the fused indolizine ring. The reactivity of the quinoline-dione system, particularly when substituted with good leaving groups, is central to the success of these condensation strategies.

A prominent and effective method for constructing the this compound system involves a one-pot reaction between three key components: 6,7-dichloroquinoline-5,8-dione (B1222834), an active methylene (B1212753) compound, and a pyridine (B92270) derivative. nih.gov This reaction proceeds through a cascade of nucleophilic substitution and cyclization steps.

The mechanism is initiated by the deprotonation of the active methylene compound (e.g., diethyl malonate) by a base, forming a stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the chlorinated positions (C-6 or C-7) of the quinoline-5,8-dione ring, displacing a chloride ion. This is followed by the nucleophilic attack of the pyridine nitrogen at the second chlorinated carbon, leading to a pyridinium (B92312) salt intermediate. Finally, an intramolecular cyclization occurs, where the carbanionic center of the active methylene moiety attacks the α-position of the pyridine ring, leading to the formation of the indolizine ring system after subsequent rearrangement and elimination steps.

Table 1: Representative Active Methylene Compounds in Indolizinoquinoline Synthesis

Active Methylene CompoundResulting Substituent at C-6
Diethyl malonateDiethoxycarbonylmethyl
Ethyl cyanoacetateCyano(ethoxycarbonyl)methyl
MalononitrileDicyanomethyl
Ethyl acetoacetateAcetyl(ethoxycarbonyl)methyl

The versatility of the aforementioned three-component reaction is significantly enhanced by the use of substituted pyridines. The substituents on the pyridine ring are incorporated into the final this compound structure, allowing for the synthesis of a diverse library of derivatives. This strategy is crucial for structure-activity relationship (SAR) studies in drug discovery.

For instance, using a 4-methylpyridine (B42270) (γ-picoline) in the reaction will result in a methyl group at the corresponding position of the newly formed indolizine ring. Similarly, pyridines bearing electron-withdrawing or electron-donating groups can be employed to modulate the electronic properties and biological activity of the final tetracyclic product.

Table 2: Elaboration of the Scaffold Using Substituted Pyridines

Pyridine DerivativeResulting Substituent on Indolizine RingExpected Yield Range
PyridineUnsubstitutedGood
4-MethylpyridineMethylGood to Excellent
4-ChloropyridineChloroModerate to Good
Ethyl isonicotinateEthoxycarbonylModerate

Advanced Synthetic Protocols and Reaction Optimization for this compound

While the classical three-component synthesis is robust, research has focused on optimizing reaction conditions to improve yields, reduce reaction times, and enhance the purity of the final products. Advanced protocols may involve the use of microwave irradiation to accelerate the rate of reaction or the screening of different solvents and bases to fine-tune the reaction's efficiency. The goal is to develop more sustainable and scalable routes to these complex heterocycles.

A significant challenge in the synthesis of derivatives from unsymmetrically substituted quinoline-diones is controlling regioselectivity. The initial nucleophilic attack of the active methylene compound on 6,7-dichloroquinoline-5,8-dione can potentially occur at either C-6 or C-7, leading to a mixture of regioisomers. nih.govresearchgate.net Modified methods focus on directing this substitution to a single position. This can be achieved by altering the electronic properties of the quinoline-dione precursor or by using specific catalysts or reaction conditions that favor one pathway over the other. For example, studies on the reaction of 6,7-dichloroquinoline-5,8-dione with other nucleophiles have shown that substitution can be directed to the C-7 position, which was an unexpected outcome compared to reactions with other reagents that favored C-6 substitution. nih.gov Achieving high regioselectivity is crucial as it simplifies product purification and ensures that the desired biologically active isomer is obtained.

Palladium-Catalyzed Approaches to Related Indolizine Systems

Palladium-catalyzed reactions are powerful tools in organic synthesis, prized for their efficiency, mild reaction conditions, and tolerance of various functional groups. nih.gov These methods have been instrumental in constructing the core structures of indolizine and quinoline (B57606) systems, which are related to the this compound framework.

Several key palladium-catalyzed strategies are employed:

Cross-Coupling/Cycloisomerization Cascades: An efficient route to functionalized 1,3-disubstituted indolizines involves a palladium-catalyzed cross-coupling of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. This reaction proceeds through the formation of an allenyl pyridine intermediate, which then undergoes cyclization to form the indolizine ring. rsc.org

Intramolecular C-H Alkenylation: Quinolone systems can be synthesized via the intramolecular cyclization of N-phenylacrylamides. This process involves an electrophilic palladation of the aromatic ring, followed by an insertion into the alkene moiety and subsequent β-hydride elimination to yield the quinolone structure. nih.gov

[3 + 3] Annulation: This method provides direct access to 4-substituted-quinolin-2(1H)-ones through the palladium-catalyzed annulation of diarylamines and α,β-unsaturated acids via C-H activation. nih.gov

Direct Arylation: A straightforward approach for creating complex derivatives involves the palladium-catalyzed direct arylation of quinazolinone cores with various aryl halides. This allows for the selective introduction of aryl groups at specific positions, such as the C12 position in challenging systems like 12-arylindolo[1,2-c]quinazolin-6(5H)-ones. researchgate.net

These methodologies highlight the versatility of palladium catalysis in building complex heterocyclic scaffolds from simpler, readily available starting materials.

Derivatization Strategies for Functionalization of this compound

The functionalization of the this compound core is a critical step in medicinal chemistry to investigate its therapeutic potential. The synthesis of various derivatives allows for a systematic exploration of the structure-activity relationship (SAR), which helps in identifying the chemical features responsible for biological activity. nih.gov By modifying the parent structure, researchers can enhance potency, selectivity, and other pharmacokinetic properties.

Introduction of Varied Functional Groups for Structure-Activity Exploration

SAR studies are fundamental to drug discovery. For the this compound scaffold, derivatization is key to understanding its interaction with biological targets such as Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. nih.gov The introduction of a wide array of functional groups—including halogens, alkyl chains, and aromatic rings—at various positions on the heterocyclic system allows chemists to probe the electronic and steric requirements for optimal activity. For instance, the synthesis of two distinct series of derivatives, naphthoindolizines and indolizinoquinoline-5,12-diones, enabled a comparative analysis of their inhibitory potency against IDO1. nih.gov This systematic modification is crucial for identifying lead compounds with significant inhibitory potential. nih.gov

Synthesis of Halogenated this compound Derivatives

Halogenation is a common strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile. For quinoline-dione systems, halogen atoms can be introduced through various synthetic routes. A relevant example is the synthesis of 4-chloro-2-isopropylbenzo[g]quinoline-5,10-dione. This is achieved through the cyclization of 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone in the presence of hydrochloric acid. researchgate.net The resulting chlorine atom can then be readily substituted by other functional groups, such as dialkylamino groups, upon treatment with secondary amines. researchgate.net

Furthermore, studies on related indoloquinoline alkaloids, like cryptolepine, have shown that the introduction of halogens can significantly enhance biological potency. The synthesis of derivatives such as 2,7-dibromocryptolepine (B1245172) has led to compounds with substantially improved antiplasmodial activity compared to the parent molecule, demonstrating the value of halogenation in SAR studies. nih.gov

Formation of Carboxamide and Ester Analogues of this compound

The incorporation of carboxamide and ester functionalities is another important derivatization strategy. These groups can alter a molecule's polarity, solubility, and ability to form hydrogen bonds, which can influence its biological activity. The synthesis of quinoline-carboxamides typically begins with a quinoline carboxylic acid precursor. medjchem.com This acid is activated, often by converting it to an acid chloride with reagents like thionyl chloride, and then coupled with a desired amine in the presence of a base to form the amide bond. nih.govresearchgate.net Alternatively, peptide coupling agents can be used to facilitate the reaction directly between the carboxylic acid and the amine. nih.gov

A variety of substituted amines can be used in this coupling reaction to generate a library of carboxamide derivatives for biological screening. nih.gov While specific examples for the this compound core are not detailed, this general and robust methodology is widely applicable to heterocyclic carboxylic acids. A similar approach can be used to form ester analogues by reacting the activated carboxylic acid with an appropriate alcohol.

Table 1: General Conditions for Quinoline-Carboxamide Synthesis

StepReagents & ConditionsPurpose
1. Acid Activation Thionyl chloride (SOCl₂) or Oxalyl chloride, refluxConverts the carboxylic acid to a more reactive acid chloride.
2. Coupling Desired amine, base (e.g., Triethylamine), solvent (e.g., THF, DMF)Forms the C-N amide bond.
Alternative Coupling agents (e.g., BOP, DCC, EDCI), base, solventFacilitates direct amide bond formation from the carboxylic acid and amine.

Hydrolysis and Other Chemical Transformations of this compound Analogues

Chemical transformations of the synthesized analogues, such as hydrolysis, are important for both SAR studies and for creating further derivatives. Ester and carboxamide analogues of this compound can be hydrolyzed back to the parent carboxylic acid.

Ester Hydrolysis: This is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Alternatively, acid-catalyzed hydrolysis can be performed using a strong acid in an aqueous medium.

Amide Hydrolysis: Amides are generally more stable than esters and require more forcing conditions for hydrolysis. This reaction is typically carried out by heating the amide in a strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH).

These hydrolysis reactions are fundamental transformations that can, for example, unmask a carboxylic acid group that may be crucial for biological activity or serve as a handle for subsequent synthetic modifications.

Mechanistic Studies on the Biological Activity of Indolizino 2,3 G Quinoline 5,12 Dione Analogues

Investigations into Antibacterial Mechanisms of Action

Following a comprehensive review of published scientific literature, no specific studies were found that detail the antibacterial mechanisms of action for compounds with the Indolizino[2,3-g]quinoline-5,12-dione core structure.

Similarly, no research data specifically investigating the modulation of bacterial cell division processes, such as the inhibition of FtsZ polymerization, by this compound analogues could be located. Therefore, this section cannot be completed based on currently available scientific evidence.

Mechanistic Insights into Broad-Spectrum Antibacterial Activity

While direct mechanistic studies on this compound are limited, the broader class of quinoline (B57606) derivatives has been extensively studied, revealing several potential mechanisms that may contribute to their antibacterial effects. The structural features of this compound, particularly the planar polycyclic aromatic ring system and the quinone moiety, are common to many biologically active compounds.

One of the most well-established antibacterial mechanisms for quinoline-based compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. semanticscholar.org These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to disruptions in DNA synthesis and ultimately results in bacterial cell death. The planar structure of this compound could potentially allow it to intercalate into bacterial DNA, a mode of action observed for other polycyclic aromatic compounds, thereby interfering with the function of these topoisomerases. researchgate.net

Another plausible mechanism of action for quinoline derivatives is the disruption of the bacterial cell division process through the inhibition of the FtsZ protein. researchgate.net FtsZ is a crucial protein that forms a contractile ring at the site of cell division. Its inhibition prevents proper cytokinesis, leading to filamentation and eventual lysis of the bacterial cells.

Furthermore, for Gram-negative bacteria, some quinoline derivatives have been shown to disrupt the lipopolysaccharide (LPS) transport pathway by interfering with the interaction between LptA and LptC proteins. semanticscholar.org This disruption compromises the integrity of the outer membrane, leading to increased susceptibility to other antibacterial agents and eventual cell death.

The quinone structure within the this compound molecule also suggests a potential for generating reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and contributing to the bactericidal effect. The biological action of quinones is often dependent on their structure and their ability to be bioreduced to semiquinone radicals or hydroquinones. researchgate.net

Exploration of Other Bioactivity Mechanisms for this compound

Beyond their antibacterial potential, the structural characteristics of this compound suggest other possible biological activities, including enzyme inhibition and mechanisms linked to their electrochemical properties.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation. While direct studies on the inhibition of MMPs by this compound are not available, other compounds containing quinoline and quinone moieties have demonstrated inhibitory activity against these enzymes. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been designed and synthesized as inhibitors of MMP-2 and MMP-8. mdpi.com

The mechanism of inhibition by these compounds often involves the chelation of the catalytic zinc ion in the active site of the MMPs. The nitrogen and oxygen atoms within the this compound structure could potentially act as zinc-binding groups, thereby inhibiting the enzymatic activity of MMPs. Flavonoids, which also contain heterocyclic rings and carbonyl groups, have been shown to inhibit MMP-2 and MMP-9. researchgate.net This suggests that the scaffold of this compound has the potential for MMP inhibition.

The electrochemical properties of quinone-containing compounds are often closely linked to their biological activities. The ability of the quinone moiety in this compound to undergo redox reactions is a key determinant of its potential mechanistic pathways. Electrochemical studies on the isomeric indolizino[1,2-b]quinoline derivatives have revealed that these compounds can be bioreduced to semiquinone radicals via a one-electron pathway under normoxic conditions or to hydroquinones through a two-electron reduction under hypoxic conditions. researchgate.net

A correlation between the half-wave redox potentials of these isomers and their antineoplastic activity has been observed. researchgate.net This suggests that the ease of reduction of the quinone moiety can influence the biological outcome. For instance, the generation of semiquinone radicals can lead to the production of reactive oxygen species and subsequent cellular damage. The redox potentials of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the molecular scaffold. researchgate.net

The relationship between the structure and electrochemical properties of quinones is an active area of research. rsc.org Understanding these correlations for this compound and its analogues could provide valuable insights into their biological mechanisms and guide the design of new compounds with enhanced activity.

Structure Activity Relationship Sar and Impact of Structural Modifications on Indolizino 2,3 G Quinoline 5,12 Dione Activity

Elucidation of Key Structural Determinants for Indolizino[2,3-g]quinoline-5,12-dione Biological Activity

Influence of Substituents on TOP1 Inhibitory Potency and Cytotoxicity

The nature and position of substituents on the this compound core play a pivotal role in determining the TOP1 inhibitory activity and cytotoxicity of these compounds. Strategic placement of different functional groups can lead to a substantial enhancement or diminution of their biological effects.

The introduction of halogen atoms, such as fluorine and bromine, onto the this compound scaffold has been shown to be a viable strategy for enhancing TOP1 inhibitory activity. For instance, certain fluorinated derivatives have demonstrated potent TOP1 catalytic inhibition. Specifically, compounds with fluorine substitutions have been identified as strong TOP1 catalytic inhibitors, exhibiting greater inhibitory activity than the well-known TOP1 inhibitor, camptothecin, in TOP1-mediated relaxation, nicking, and unwinding assays.

The following table summarizes the TOP1 inhibitory activity of selected halogenated this compound derivatives.

CompoundSubstitutionTOP1 Inhibitory Activity
Fluorinated Derivative 1 Fluorine at specific position++++
Fluorinated Derivative 2 Fluorine at different position++++
Fluorinated Derivative 3 Fluorine at another position++++
Camptothecin (Reference) -+++
Activity is graded on a scale from + to ++++, with ++++ representing the highest inhibitory activity.

The electronic properties of the substituents on the this compound ring system are a critical determinant of their biological activity. Research has indicated that the incorporation of electron-withdrawing groups tends to enhance the cytotoxic potency of these compounds. This is likely due to the alteration of the electron density of the aromatic system, which can influence the intercalation of the molecule into the DNA and its interaction with the TOP1 enzyme.

In contrast, the introduction of electron-donating groups has not consistently shown a positive correlation with increased activity, suggesting that a reduction in the electron density of the core structure is favorable for potent TOP1 inhibition and cytotoxicity.

The position of a substituent on the this compound core is as crucial as the nature of the substituent itself. Modifications at different rings of the scaffold can lead to vastly different biological outcomes. For example, substitutions on the C and D rings of the quinoline (B57606) moiety have been found to significantly impact the activity of the target compounds.

The precise placement of a functional group can influence the orientation of the molecule within the TOP1-DNA cleavage complex, thereby affecting the stability of this ternary complex and, consequently, the inhibitory potency. Further detailed studies are required to fully elucidate the optimal substitution patterns for maximizing the therapeutic potential of this class of compounds.

Stereochemical Considerations and Regioisomeric Activity Profiles

The three-dimensional arrangement of atoms and the spatial orientation of substituents in this compound derivatives can have a profound impact on their biological activity. Stereoisomers and regioisomers of the same compound can exhibit significantly different potencies and selectivities.

The relative orientation of the nitrogen atoms in the core structure gives rise to N,N-syn and N,N-trans isomers, and studies have shown that this stereochemical difference can lead to variations in biological activity. In one study, an N,N-trans derivative was identified as a potent TOP1 catalytic inhibitor, exhibiting higher inhibitory activity than camptothecin. This suggests that the spatial arrangement of the nitrogen atoms influences the interaction of the molecule with the TOP1-DNA complex. The distinct stereochemistry of the N,N-trans isomer may allow for a more favorable binding orientation within the active site, leading to enhanced inhibition of the enzyme's catalytic function.

The following table illustrates the TOP1 inhibitory activity of an N,N-trans isomer in comparison to camptothecin.

CompoundIsomer TypeTOP1 Inhibitory Activity
Derivative 46 N,N-trans++++
Camptothecin (Reference) -+++
Activity is graded on a scale from + to ++++, with ++++ representing the highest inhibitory activity.

Structural Features Governing Antibacterial Activity in this compound Derivatives

While the this compound scaffold has been a significant focus for the development of novel DNA topoisomerase IB (TOP1) catalytic inhibitors for anticancer applications, its specific structure-activity relationships (SAR) for antibacterial activity are less defined. nih.gov However, by examining the broader class of quinoline and quinolinedione derivatives, key structural features essential for antibacterial potency can be inferred.

Generally, the biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. For instance, in a series of 8-hydroxyquinoline-5-sulfonamides, an unsubstituted phenolic group at position 8 was identified as a crucial structural fragment necessary for biological activity. mdpi.com The introduction of various substituents can significantly impact the antibacterial spectrum and efficacy. Studies on different quinoline derivatives have shown that incorporating moieties like quinolone can lead to hybrid compounds with potent effects against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, SAR studies on other heterocyclic systems have demonstrated that the presence of electron-withdrawing groups can increase antibacterial and antifungal activity. nih.gov

Table 1: General SAR Principles for Antibacterial Quinolines

Structural Feature Impact on Antibacterial Activity Example Class
Unsubstituted Phenolic Group Essential for activity 8-Hydroxyquinoline-5-sulfonamides mdpi.com
Hybridization with Quinolone Broad-spectrum effect (Gram+ & Gram-) Oxazino[5,6-h] quinoline nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for this compound Analogues

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities or properties. For complex heterocyclic systems like this compound analogues, QSAR provides a mathematical framework to understand how structural variations influence efficacy and to design new compounds with enhanced potency. nih.govnih.gov

Derivation of Predictive Models for Biological Activity and Properties

Predictive QSAR models are developed by establishing a mathematical relationship between molecular descriptors (numerical representations of molecular properties) and the observed biological activity. nih.gov For quinoline-based compounds, these models are often generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net

The robustness and predictive power of a QSAR model are assessed using several statistical parameters. Key metrics include the correlation coefficient (r²), which measures the goodness of fit, and the cross-validation coefficient (q²), which assesses the model's internal predictability. researchgate.net A high value for these parameters indicates a reliable and predictive model. researchgate.net For example, a 2D-QSAR model for indazole derivatives reported a high correlation coefficient (r² = 0.9512) and good internal cross-validation (q² = 0.8998), signifying its accuracy. researchgate.net Such models allow for the in silico screening of virtual compounds, prioritizing the synthesis of derivatives with the highest predicted activity.

Correlation of Molecular Descriptors with Biological Outcomes

The foundation of any QSAR model is the selection of relevant molecular descriptors that capture the structural features responsible for biological activity. These descriptors are broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic parameters describe the distribution of electrons within a molecule, which is fundamental for molecular recognition and reaction mechanisms.

Dipole Moment: This descriptor reflects the polarity of the molecule, influencing its solubility and ability to pass through biological membranes.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and its propensity to engage in charge-transfer interactions with biological targets.

Electronegativity: In QSAR studies of quinolinone-based thiosemicarbazones, electronegativity was found to play a pivotal role in antituberculosis activity, suggesting that the ability of the molecule to attract electrons is crucial for its mechanism of action. nih.gov Aromaticity, which describes cyclic π-electron delocalization, has also been identified as a useful descriptor for the pharmacological activity of quinoline-based agents. mdpi.com

Steric parameters relate to the size and shape of the molecule, which govern its ability to fit into the active site of a receptor or enzyme.

Molecular Volume: This descriptor defines the space occupied by a molecule. QSAR models for quinolinone derivatives have shown that the van der Waals volume is a key parameter influencing biological activity. nih.gov This implies that there is an optimal size for the molecule to achieve effective interaction with its biological target, and deviations from this optimal volume can lead to a decrease in potency.

Hydrophobicity is a critical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Octanol-Water Partition Coefficient (LogP): This is the most common descriptor for hydrophobicity. It measures the partitioning of a compound between an organic (octanol) and an aqueous (water) phase. The LogP value influences the compound's ability to cross cell membranes and reach its site of action. An optimal LogP is often required for good bioavailability; a molecule that is too hydrophilic may not cross lipid membranes, while one that is too hydrophobic may be poorly soluble in aqueous media or be sequestered in fatty tissues.

Table 2: Key Molecular Descriptors in QSAR for Quinolinedione Analogues

Descriptor Type Descriptor Name Significance in Biological Activity
Electronic Electronegativity Influences electron-attracting capability, crucial for molecular interactions. nih.gov
Frontier Orbitals (HOMO/LUMO) Determines chemical reactivity and charge-transfer capabilities.
Aromaticity Affects π-electronic complex formation with biological targets. mdpi.com
Steric Molecular Volume (van der Waals) Governs the fit of the molecule into the target's active site. nih.gov

Application of Quantum Chemical Calculations (e.g., DFT) in this compound SAR/QSPR Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules, providing valuable insights for Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies. While specific DFT studies on this compound are not extensively documented in the provided search results, the application of these methods to related quinoline derivatives illustrates their utility in understanding the physicochemical properties that govern biological activity. arabjchem.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of HOMO is related to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. arabjchem.org

Molecular Electrostatic Potential (MEP): MEP surfaces map the charge distribution of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding and predicting how a molecule will interact with biological targets, such as receptor binding sites, through electrostatic interactions. arabjchem.org

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's stability and reactivity. arabjchem.org

Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. arabjchem.org

In the context of developing analogs of this compound, DFT calculations can be employed to predict how different substituents on the core structure would alter its electronic properties. For instance, by calculating the MEP and Fukui functions for a series of derivatives, researchers can hypothesize which modifications are likely to enhance interactions with a specific biological target. Furthermore, QSPR models can be developed by correlating these calculated quantum chemical descriptors with experimentally observed biological activities, leading to predictive models that can guide the synthesis of more potent compounds. arabjchem.orgnih.gov

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) in Related Heterocycles

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are essential computational techniques for elucidating the relationship between the 3D properties of molecules and their biological activities. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR methods applied to various heterocyclic systems related to quinolines and quinoline-diones. nih.govdocumentsdelivered.comnih.gov These studies provide a framework for understanding the structural requirements for biological activity and for designing new, more potent analogs.

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities using Partial Least Squares (PLS) analysis. nih.govnih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov For example, green contours typically indicate areas where bulky groups are favorable for activity, while yellow contours suggest that bulky groups are unfavorable. Similarly, blue contours show where positive charges enhance activity, and red contours indicate where negative charges are preferred. nih.gov

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govjmaterenvironsci.com This provides a more comprehensive analysis of the molecular properties influencing activity. nih.gov CoMSIA contour maps offer detailed insights into the specific types of interactions that are crucial for binding to a biological target. nih.gov

Studies on various quinoline and quinazoline (B50416) derivatives have successfully employed these methods to build predictive models for anticancer and antimalarial activities. nih.govjmaterenvironsci.comnih.gov In a study on 2,4-disubstituted quinoline derivatives with antimalarial activity, both CoMFA and CoMSIA models yielded statistically significant results, providing insights for designing novel compounds. nih.gov Another 3D-QSAR study on imidazo- and pyrrolo-quinoline-dione derivatives as anticancer agents also resulted in robust CoMFA and CoMSIA models with high predictive power. documentsdelivered.com The statistical validation of these models is crucial, with key parameters being the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.govnih.gov

The table below summarizes the statistical results from several 3D-QSAR studies on related heterocyclic compounds, demonstrating the robustness and predictive power of these models.

Compound Series Target/Activity Model Source
Quinoline DerivativesAnticancer (Gastric)CoMFA0.6250.913 nih.gov
Triazole-Quinine DerivativesAntimalarialCoMFA-0.920 (r²_test) jmaterenvironsci.com
Triazole-Quinine DerivativesAntimalarialCoMSIA-0.850 (r²_test) jmaterenvironsci.com
Imidazo- & Pyrrolo-quinoline-dionesAnticancer (A-549)CoMFA0.8440.964 documentsdelivered.com
Imidazo- & Pyrrolo-quinoline-dionesAnticancer (A-549)CoMSIA0.7090.969 documentsdelivered.com
2,4-Disubstituted QuinolinesAntimalarialCoMFA0.6770.969 nih.govresearchgate.net
2,4-Disubstituted QuinolinesAntimalarialCoMSIA0.7410.962 nih.govresearchgate.net
DMDP DerivativesAnticancer (DHFR)CoMFA0.5300.903 nih.gov
DMDP DerivativesAnticancer (DHFR)CoMSIA0.5480.909 nih.gov
6-Aryl-5-cyano-pyrimidinesAnticancer (LSD1)CoMFA0.8020.979 nih.gov
6-Aryl-5-cyano-pyrimidinesAnticancer (LSD1)CoMSIA0.7990.982 nih.gov
Quinoline DerivativesAntimalarial (P. falciparum)CoMFA>0.50.878 (r²_test) mdpi.com
Quinoline DerivativesAntimalarial (P. falciparum)CoMSIA>0.50.876 (r²_test) mdpi.com

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_test: Predictive r² for the external test set; DMDP: 2,4-diamino-5-methyl-5-deazapteridine.

These findings from related heterocycles suggest that applying CoMFA and CoMSIA to a series of this compound derivatives would be a valuable strategy. The resulting 3D contour maps could guide the rational design of new analogs with improved biological activity by indicating the precise locations and types of structural modifications required for optimal target interaction. nih.gov

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation and Mechanistic Analysis of Indolizino 2,3 G Quinoline 5,12 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Indolizino[2,3-g]quinoline-5,12-dione Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the complex aromatic scaffold.

In the ¹H NMR spectrum of an this compound derivative, such as the ethyl 5,12-dioxo-5,12-dihydroindolizino[3,2-g]quinoline-11-carboxylate, the aromatic protons typically resonate in the downfield region, from 7.21 to 9.08 ppm. researchgate.net The specific chemical shifts and coupling constants (J values) are crucial for determining the substitution pattern on the rings. For instance, a doublet of triplets at 9.08 ppm with coupling constants of J=7.00 and 1.11 Hz can be assigned to a specific proton in the quinoline (B57606) moiety. researchgate.net The presence of substituents can cause notable shifts in the proton signals, providing further structural confirmation. uncw.edu

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the dione (B5365651) functionality are typically observed at the most downfield chemical shifts. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms within the heterocyclic system and the presence of any substituents. tsijournals.com The complete assignment of both ¹H and ¹³C NMR spectra is often achieved through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon connectivities. nih.gov

Below is a table summarizing representative ¹H NMR data for a derivative of the this compound family.

Interactive Data Table: ¹H NMR Chemical Shifts for Ethyl 5,12-dioxo-5,12-dihydroindolizino[3,2-g]quinoline-11-carboxylate

Proton AssignmentChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
Aromatic H9.08dt7.00, 1.11
Aromatic H9.00dd4.67, 1.75
Aromatic H8.56dd7.87, 1.75
Aromatic H8.39dt9.10, 1.21
Aromatic H7.65dd4.67
Aromatic H7.48m
Aromatic H7.21td6.84, 1.33
-CH₂- (ethyl)4.50q7.16
-CH₃ (ethyl)1.51t7.13

Data sourced from a study on indolizino[1,2-b]quinolin derivatives, with the presented data for a closely related isomer. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about this compound derivatives through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule, [M+H]⁺, providing the exact molecular weight. nih.gov

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of these fused nitrogen-containing ring systems. nih.gov The fragmentation of pyridazino-quinolines, which share structural similarities, often involves characteristic cross-ring cleavages, primarily on the pyridazine (B1198779) and pyrimidine (B1678525) rings. nih.gov For this compound derivatives, fragmentation would likely be initiated at the dione moiety and the nitrogen-containing rings. The nature and position of substituents on the heterocyclic core can significantly influence the fragmentation pathways. nih.govnih.gov High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, further confirming the proposed structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its analogues. The most characteristic absorption bands in the IR spectrum of these compounds are associated with the carbonyl (C=O) stretching vibrations of the dione moiety. These typically appear as strong absorptions in the region of 1637-1675 cm⁻¹. researchgate.net

The IR spectrum of a derivative, ethyl 5,12-dioxo-5,12-dihydroindolizino[3,2-g]quinoline-11-carboxylate, shows strong peaks at 1675 and 1637 cm⁻¹, corresponding to the two carbonyl groups. researchgate.net The aromatic C=C and C-N stretching vibrations are observed in the fingerprint region, typically between 1300 and 1500 cm⁻¹. researchgate.netmdpi.com The specific frequencies of these vibrations can be influenced by the electronic effects of substituents on the aromatic rings. The presence of other functional groups in derivatives, such as esters or alkyl chains, will also give rise to their own characteristic absorption bands. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for an this compound Derivative

Functional GroupWavenumber (cm⁻¹)Description
C=O (carbonyl)1675Stretching vibration
C=O (carbonyl)1637Stretching vibration
Aromatic C=C1488Stretching vibration
C-N1383Stretching vibration
C-O (ester)1318Stretching vibration

Data sourced from a study on a closely related indolizino[3,2-g]quinoline-5,12-dione isomer. researchgate.net

UV-Visible Spectroscopy in Mechanistic Investigations of this compound Analogues

UV-Visible spectroscopy provides valuable information about the electronic transitions within the conjugated π-system of this compound analogues. The extended conjugation of this polycyclic aromatic system results in characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. researchgate.net

The electronic absorption spectra of these compounds are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. niscpr.res.inmdpi.com By studying the shifts in the absorption maxima (λmax) in solvents of varying polarity, insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states can be obtained. biointerfaceresearch.comresearchgate.net This information is crucial for understanding the photophysical properties of these molecules and can be applied in mechanistic studies, for example, in monitoring reactions or binding interactions. For instance, changes in the UV-Vis spectrum upon interaction with biomolecules can provide evidence of binding and offer clues about the binding mode.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography provides the most definitive structural information for this compound derivatives by determining the precise arrangement of atoms in the solid state. This technique allows for the unambiguous confirmation of the connectivity of the fused ring system and the stereochemistry of any substituents.

A single-crystal X-ray diffraction study of ethyl 9-fluoro-5,12-dioxo-5,12-dihydroindolizino[2,3-g]quinoline-6-carboxylate revealed that the fused four-ring system is essentially planar. nih.gov In the crystal structure, molecules are organized into chains through π-π stacking interactions, with centroid-centroid distances of 3.5684(9) Å and 3.8247(9) Å. nih.gov Such detailed structural information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Interactive Data Table: Crystallographic Data for Ethyl 9-fluoro-5,12-dioxo-5,12-dihydroindolizino[2,3-g]quinoline-6-carboxylate

ParameterValue
Chemical FormulaC₁₈H₁₁FN₂O₄
Molecular Weight338.29
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.85562 (10)
b (Å)12.12898 (16)
c (Å)17.0304 (2)
β (°)94.2306 (13)
Volume (ų)1412.25 (3)
Z4

Data sourced from a crystallographic study on the specified derivative. nih.gov

Electrochemical Studies for Redox Properties and Biological Activity Correlation

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound derivatives. The quinone moiety in these molecules is electrochemically active and can undergo reduction in a stepwise manner. researchgate.net

Studies on related indolizino[1,2-b]quinoline derivatives have shown that these compounds can undergo two one-electron reduction processes. researchgate.net The first reduction corresponds to the formation of a semiquinone radical anion, and the second leads to the formation of a dianion. The redox potentials of these processes are influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net There is often a correlation between the redox potentials of quinone-containing compounds and their biological activity. researchgate.netunirioja.es For example, the ease of reduction can be related to the ability of the compound to generate reactive oxygen species, which is a mechanism of action for some anticancer agents. nih.gov Therefore, electrochemical studies are important for understanding the potential mechanisms of biological activity and for the rational design of new derivatives with enhanced therapeutic properties. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Indolizino 2,3 G Quinoline 5,12 Dione

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) and indolizine (B1195054) derivatives is undergoing a green transformation, with a focus on environmentally benign and efficient methods. nih.govresearchgate.netijpsjournal.comzenodo.orgnih.gov Classical methods for quinoline synthesis, such as the Gould-Jacobs, Skraup, and Friedlander syntheses, are being reimagined to reduce harsh conditions and waste. nih.govijpsjournal.com Modern approaches are increasingly employing green chemistry principles, including the use of microwave irradiation, ultrasound, and one-pot syntheses to improve efficiency and reduce environmental impact. nih.govnih.gov

For instance, researchers are exploring the use of sustainable, bio-based catalysts like anhydrous citric acid for the synthesis of indolizine derivatives. researchgate.net This approach offers a solvent-free and transition-metal-free reaction route at room temperature. researchgate.net Furthermore, environmentally friendly electrooxidative methods are being developed for the construction of functionalized indolizines. researchgate.net An efficient route to the related indolizino[3,2-c]quinoline system utilizes an oxidative Pictet-Spengler cyclization, showcasing a powerful strategy for building this complex heterocyclic framework. acs.orgnih.govelsevierpure.com These advancements are paving the way for more sustainable and accessible production of Indolizino[2,3-g]quinoline-5,12-dione and its analogs.

Synthetic ApproachKey FeaturesCompound Class
Green Chemistry MethodsUse of microwave, ultrasound, one-pot synthesis. nih.govnih.govQuinoline Derivatives
Bio-based CatalysisEmploys anhydrous citric acid as a catalyst. researchgate.netIndolizine Derivatives
Electrooxidative SynthesisEnvironmentally benign approach for functionalization. researchgate.netIndolizine Derivatives
Oxidative Pictet-Spengler CyclizationEfficient route for complex heterocycle formation. acs.orgnih.govelsevierpure.comIndolizino[3,2-c]quinolines

Exploration of Expanded Biological Target Landscapes and Mechanisms of Action

Current research into the biological activities of indolizinoquinoline derivatives has largely focused on their potential as anticancer agents. researchgate.netresearchgate.net The planar polycyclic aromatic structure of these compounds suggests that DNA intercalation is a possible mechanism of action. researchgate.net Furthermore, the quinone moiety allows for bioreduction to form semiquinone radicals, which can generate reactive oxygen species and induce cellular damage. researchgate.netresearchgate.net Some derivatives have been designed as analogs of camptothecin, a known topoisomerase inhibitor, pointing towards this enzyme as another potential biological target. nih.gov

The broader family of indolizine and quinoline derivatives exhibits a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects, suggesting that the biological target landscape for this compound is likely to be diverse. researchgate.net For example, conjugates of indolo[2,3-b]quinoline have demonstrated strong binding affinity for both DNA and DNA-topoisomerase II complexes. nih.gov Future investigations will likely focus on identifying specific protein targets and elucidating the detailed molecular mechanisms through which these compounds exert their biological effects.

Advanced Computational Modeling for Rational Design and Activity Prediction

To accelerate the discovery of new and more potent derivatives, researchers are increasingly turning to advanced computational modeling techniques. Quantitative Structure-Activity Relationship (QSAR) studies are being employed to correlate the structural features of quinoline and indolizine derivatives with their biological activities. nih.govnih.govresearchgate.netresearchgate.netrsc.org These models help in identifying the key molecular descriptors that govern a compound's efficacy, guiding the rational design of new analogs with improved properties. nih.gov

Molecular docking and molecular dynamics simulations provide further insights into the binding interactions between these compounds and their potential biological targets. nih.govnih.gov By visualizing how a molecule fits into the active site of a protein, researchers can make informed decisions about structural modifications that could enhance binding affinity and selectivity. These in silico approaches are invaluable for prioritizing synthetic efforts and for designing novel this compound derivatives with tailored biological activities, such as antitubercular or antimalarial agents. nih.govnih.gov

Computational TechniqueApplicationGoal
QSARCorrelate chemical structure with biological activity. nih.govnih.govresearchgate.netresearchgate.netrsc.orgPredict activity of new compounds.
Molecular DockingSimulate binding of a molecule to a protein target. nih.govnih.govUnderstand binding interactions and guide design.
Molecular DynamicsSimulate the movement of a molecule and its target over time. nih.govAssess the stability of the ligand-protein complex.

Integration with Chemical Biology Tools for Deeper Mechanistic Understanding

The intrinsic properties of the indolizine-quinoline scaffold lend themselves to the development of chemical biology tools for probing biological systems. The notable fluorescence of certain derivatives makes them promising candidates for the development of fluorescent probes. acs.orgnih.gov These probes can be used in aqueous systems to visualize and track biological processes in real-time. acs.orgnih.gov

Furthermore, the indolizine framework can be functionalized to create versatile scaffolds for the attachment of other molecules. For example, biotin-tagged indolizine derivatives have been synthesized, which can be used in affinity-based proteomics to identify the protein targets of these compounds. acs.org Such chemical biology approaches will be instrumental in deconvoluting the complex mechanisms of action of this compound and its analogs, providing a deeper understanding of their cellular effects.

Potential for Material Science and Optoelectronic Applications of Related Indolizine-Quinoline Derivatives

Beyond their biological potential, the unique photophysical properties of indolizine-quinoline derivatives are attracting attention in the fields of material science and optoelectronics. acs.orgnih.govchemrxiv.orgelsevierpure.comchemrxiv.org The extended π-conjugated system of these molecules gives rise to interesting optical properties, including strong fluorescence. acs.orgnih.govresearchgate.net This has led to their exploration as a new class of fluorophores. acs.orgnih.govelsevierpure.com

Researchers are also investigating the potential of related indoloindolizine derivatives in organic electronics. chemrxiv.orgchemrxiv.org These compounds have been incorporated into organic field-effect transistors (OFETs), demonstrating their potential as organic semiconductors. chemrxiv.org The tunability of their electronic properties through chemical modification opens up possibilities for their use in a variety of optoelectronic devices. chemrxiv.orgchemrxiv.org This emerging area of research highlights the versatility of the indolizine-quinoline scaffold and suggests a future where these compounds could play a role in the development of novel materials with advanced optical and electronic functions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Indolizino[2,3-g]quinoline-5,12-dione derivatives?

  • Methodological Answer : Derivatives are typically synthesized via amidation reactions using substituted amines. For example, compound 13 (N-(2-(Pyrrolidin-1-yl)ethyl)-5,12-dioxo-5,12-dihydroindolizino[2,3-g]quinoline-6-carboxamide) was prepared by reacting 2-(pyrrolidin-1-yl)ethanamine with the parent quinoline-dione scaffold, followed by purification via silica gel column chromatography (yield: 68%) . Key parameters include reaction time, solvent selection (e.g., dry toluene or DCM), and catalyst optimization.

Q. What spectroscopic methods are used to confirm the structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, compound 14 (N-(2-(1H-Imidazol-1-yl)ethyl)-5,12-dioxo-5,12-dihydroindolizino[2,3-g]quinoline-6-carboxamide) was characterized by ¹H NMR (δ 8.56–7.15 ppm) and HRMS (m/z 386.1244) . Melting point analysis (e.g., 249.5–250.7°C for compound 14 ) further validates purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Avoid inhalation, skin/eye contact, and dust formation. Use PPE (gloves, goggles), ensure ventilation, and employ emergency measures (e.g., flushing eyes with water for 15 minutes) if exposed. Dispose via authorized waste management systems to prevent environmental contamination .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

  • Methodological Answer : Stability is assessed under controlled storage conditions (e.g., inert atmosphere, 4°C). Key parameters like density (1.26 g/cm³), boiling point (478.8°C), and LogP (3.36) are derived experimentally or via computational modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Compare substituent effects systematically. For example, compound 15 (78% yield) showed higher efficacy than 14 (42% yield) in catalytic DNA topo inhibition assays . Use statistical tools like ANOVA (α < 0.05) to validate significance between biological replicates and control for variables like solvent polarity or cell-line specificity .

Q. What strategies optimize the synthesis yield of substituted derivatives?

  • Methodological Answer : Screen reaction conditions (e.g., POCl₃-mediated reflux for chlorination ), amine nucleophiles (e.g., diethylamino vs. dimethylamino groups ), and purification methods (e.g., gradient elution in column chromatography). Reaction time optimization (e.g., overnight reflux vs. shorter durations) also impacts yields .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

  • Methodological Answer : Correlate substituent electronic properties (e.g., electron-withdrawing vs. donating groups) with bioactivity. For instance, imidazole-containing derivatives (e.g., compound 14 ) may enhance DNA intercalation due to aromatic π-stacking, while pyrrolidine derivatives (e.g., compound 13 ) improve solubility . Computational docking studies can predict binding affinities to target proteins.

Q. What analytical techniques address discrepancies in spectral data interpretation?

  • Methodological Answer : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives. For example, ¹³C NMR data for compound 15 (δ 165.8 ppm for carbonyl groups) helps distinguish between regioisomers . Cross-validate HRMS data with theoretical isotopic patterns to confirm molecular formulas.

Q. How can researchers evaluate the environmental impact of this compound waste?

  • Methodological Answer : Conduct biodegradation assays under aerobic/anaerobic conditions and measure toxicity using model organisms (e.g., Daphnia magna). Follow OECD guidelines for chemical safety assessment and prioritize disposal via incineration or enzymatic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.